CEP-7055

概要

説明

これは、強力な汎血管内皮成長因子受容体キナーゼ阻害活性を有するC3-(イソプロピルメトキシ)融合ピロロカルバゾールです . この化合物は、前臨床モデルにおいて有意な抗血管新生作用および抗腫瘍効果を示しています .

2. 製法

CEP-7055は、水溶性を高め、経口投与を容易にするために、CEP-5214のエステル誘導体として合成されています . 合成経路には、CEP-5214の調製に続いて、N,N-ジメチルグリシンによるエステル化が含まれます . 反応条件には、通常、目的の生成物を得るために有機溶媒と触媒の使用が含まれます . This compoundの工業的生産方法は、高収率と高純度を確保するために設計されており、多くの場合、複数の精製工程が含まれます .

準備方法

CEP-7055 is synthesized as an ester derivative of CEP-5214 to increase its aqueous solubility and facilitate oral delivery . The synthetic route involves the preparation of CEP-5214 followed by esterification with N,N-dimethyl glycine . The reaction conditions typically include the use of organic solvents and catalysts to achieve the desired product . Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps .

化学反応の分析

Key Structural Features:

Biochemical Kinase Inhibition

This compound’s active metabolite, CEP-5214, directly inhibits VEGF-R tyrosine kinases through competitive ATP binding .

Kinase Inhibition Profile :

| Kinase Target | IC₅₀ (nM) | Mechanism of Inhibition |

|---|---|---|

| VEGF-R2 (KDR) | 18 | Blocks ATP binding, preventing autophosphorylation. |

| VEGF-R1 (FLT-1) | 12 | Inhibits ligand-dependent signaling. |

| VEGF-R3 (FLT-4) | 17 | Reduces lymphangiogenesis pathways. |

-

Reaction Specificity : CEP-5214 shows >100-fold selectivity for VEGF-Rs over unrelated kinases (e.g., EGFR, PDGFR) .

Metabolic Activation

In vivo, this compound undergoes hydrolysis to release CEP-5214 :

-

Reaction :

This compound (ester) + H₂O → CEP-5214 (active) + N,N-dimethyl glycine -

Catalysis : Hydrolysis is mediated by esterases in the liver and plasma.

-

Pharmacokinetics :

Inhibition of VEGF-Induced Signaling

CEP-5214 disrupts VEGF-R2 phosphorylation in endothelial cells:

-

Reaction :

VEGF binding → VEGF-R2 dimerization → CEP-5214 binds ATP site → Blocks tyrosine kinase activation . -

Cellular Assay Data :

Anti-Angiogenic Effects in Preclinical Models

This compound’s chemical activity translates to functional outcomes:

-

Matrigel Implant Assay : 82% inhibition of neovascularization at 23.8 mg/kg .

-

Tumor Xenograft Models :

Tumor Model Max Inhibition vs. Control U87MG glioblastoma 90% HT-29 colon carcinoma 75% -

Mechanistic Correlation : Reduced microvessel density (22–38%) via CD34/Factor VIII staining .

Reversibility and Toxicity Profile

科学的研究の応用

CEP-7055 has a wide range of scientific research applications:

作用機序

類似化合物との比較

CEP-7055は、強力な汎血管内皮成長因子受容体キナーゼ阻害活性と経口バイオアベイラビリティが特徴です . 類似の化合物には、以下が含まれます。

スニチニブ: 抗血管新生作用を有する別のキナーゼ阻害剤。

ソラフェニブ: 癌の治療に使用されるマルチキナーゼ阻害剤。

パゾパニブ: 血管内皮成長因子受容体を標的とするチロシンキナーゼ阻害剤.

生物活性

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

- VEGF-R1/FLT-1

- VEGF-R2/KDR

- VEGF-R3/FLT-4

In biochemical assays, this compound demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:

this compound has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

- A375 Melanomas: Significant tumor growth inhibition.

- U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.

- MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

| Tumor Type | Model Type | Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| A375 Melanoma | Subcutaneous | 23.8 | 50–90% |

| U251MG Glioblastoma | Subcutaneous | 23.8 | 60% |

| MCF-7 Breast Carcinoma | Subcutaneous | 11.9–23.8 | 55% |

| ASPC-1 Pancreatic Carcinoma | Orthotopic | 23.8 | 70% |

Antiangiogenic Activity

This compound's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), this compound was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, this compound has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

特性

CAS番号 |

402857-58-3 |

|---|---|

分子式 |

C32H35N3O4 |

分子量 |

525.6 g/mol |

IUPAC名 |

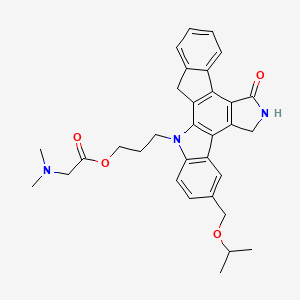

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |

InChIキー |

UHEBDUAFKQHUBV-UHFFFAOYSA-N |

SMILES |

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |

正規SMILES |

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CEP 7055 CEP-7055 CEP7055 N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。